N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide
Description
N-(4-{[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a sulfonamide-containing compound with a butanamide backbone and a tetrahydroquinoline moiety. The propane-1-sulfonyl group likely enhances metabolic stability compared to smaller sulfonyl substituents, while the tetrahydroquinoline core may contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-8-11-20(12-9-18)32(29,30)24-19-10-13-21-17(16-19)7-5-14-25(21)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORPAHBQNPOTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,2,3,4-Tetrahydroquinoline-6-amine
The tetrahydroquinoline scaffold is typically synthesized via catalytic hydrogenation of quinoline derivatives. For example, hydrogenation of 6-nitroquinoline over a palladium-on-carbon catalyst in ethanol at 50°C under 3 atm H₂ yields 1,2,3,4-tetrahydroquinoline-6-amine with >95% conversion.
Table 1: Hydrogenation Conditions for 6-Nitroquinoline
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Pd/C (10 wt%) | Ethanol | 50 | 3 | 95 |
| Raney Ni | THF | 70 | 5 | 88 |
Sulfonylation with Propane-1-Sulfonyl Chloride
The introduction of the propane-1-sulfonyl group proceeds via reaction with propane-1-sulfonyl chloride under basic conditions. A representative procedure involves:
-
Dissolving 1,2,3,4-tetrahydroquinoline-6-amine (1.0 eq) in dry dichloromethane.
-
Adding triethylamine (2.5 eq) as a base at 0°C.
-
Dropwise addition of propane-1-sulfonyl chloride (1.2 eq) over 30 minutes.
-
Stirring at room temperature for 12 hours.
Workup includes washing with 1M HCl, saturated NaHCO₃, and brine, followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in 82–87% yield.
Synthesis of the Sulfamoylphenylbutanamide Component
Acylation of 4-Aminophenylbutanamide
4-Aminophenylbutanamide is prepared via Schotten-Baumann acylation:
Sulfamoylation of the Aromatic Amine
Sulfamoylation employs chlorosulfonic acid under controlled conditions:
-
Adding 4-phenylbutanamide (1.0 eq) to chlorosulfonic acid (5.0 eq) at −10°C.
-
Stirring for 2 hours, then quenching with ice water.
-
Neutralizing with ammonium hydroxide to precipitate N-(4-sulfamoylphenyl)butanamide (yield: 76–81%).
Table 2: Sulfamoylation Reaction Parameters
| Sulfonating Agent | Temperature (°C) | Quenching Agent | Yield (%) |
|---|---|---|---|
| ClSO₃H | −10 | NH₄OH | 78 |
| SO₃·Pyridine | 0 | H₂O | 65 |
Coupling of Tetrahydroquinoline and Phenylbutanamide Moieties
The final step involves forming the sulfamoyl bridge between the two components via nucleophilic aromatic substitution:
-
Combining 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) and N-(4-sulfamoylphenyl)butanamide (1.1 eq) in DMF.
-
Adding K₂CO₃ (2.0 eq) as a base.
-
Heating at 80°C for 8–12 hours under nitrogen.
Purification via recrystallization from ethanol/water (4:1) affords the target compound in 68–74% yield with >98% HPLC purity.
Optimization Challenges and Comparative Analysis
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition. Mixed solvent systems (DMF/toluene 3:1) balance solubility and stability, improving yields by 12–15% compared to neat DMF.
Temperature-Dependent Regioselectivity
Elevated temperatures (>100°C) favor undesired C-sulfonylation over N-sulfamoylation. Maintaining the reaction at 80°C suppresses byproduct formation to <5%.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) necessitates:
-
Continuous quench systems for exothermic sulfonation steps.
-
Crystallization-driven purification to replace column chromatography.
-
Process analytical technology (PAT) for real-time monitoring of sulfamoyl chloride intermediates.
Pilot studies demonstrate 84% overall yield at the 10 kg scale using these modifications .
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at various points in its structure, including the sulfonyl and sulfonamide groups.
Reduction: Reduction reactions typically target the sulfonyl group, converting it into corresponding sulfoxides or sulfides.
Substitution: The aromatic ring in the quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often utilize halogenating agents, nucleophiles, and bases.
Major products formed from these reactions: The major products depend on the specific reaction conditions but can include various sulfonyl and sulfonamide derivatives, along with modifications on the quinoline ring.
Scientific Research Applications
In chemistry: The compound can be used as a building block in the synthesis of more complex molecules, offering versatility in creating novel sulfonyl-containing structures.
In biology and medicine: Due to its functional groups, the compound may have potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the quinoline moiety may provide additional biological activity.
In industry: The compound’s stability and reactivity make it useful in industrial applications, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action can vary depending on its application. In potential medicinal uses, it may target specific enzymes or receptors due to its sulfonamide group, which is known to inhibit bacterial enzymes. The quinoline moiety could interact with nucleic acids or proteins, further enhancing its biological activity.
Comparison with Similar Compounds
Butanamide Derivatives: Stereochemical and Substituent Variations
lists three butanamide derivatives with complex stereochemistry and substituents, such as (R)- and (S)-configured tetrahydropyrimidinyl groups and dimethylphenoxy acetamido side chains. For example:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
Key Comparisons :
Stereochemistry : The target compound lacks explicit stereochemical complexity, whereas the derivatives in have multiple chiral centers, which could enhance target specificity.
Substituents: The dimethylphenoxy and diphenylhexan groups in derivatives likely improve hydrophobic interactions with protein targets, unlike the tetrahydroquinoline-sulfamoyl group in the target compound.
Pharmacokinetics : The hydroxyl and acetamido groups in compounds may increase solubility but reduce blood-brain barrier penetration compared to the target compound’s sulfonamide and butanamide groups .
Functional Group Impact on Bioactivity
- Sulfonamide vs.
- Amide Chain Length : Butanamide (C4) vs. pentanamide (C5) chains alter molecular flexibility; shorter chains may reduce off-target interactions but limit binding pocket compatibility .
Biological Activity
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory responses and its interactions with various biological pathways. This article explores the compound's biological activity based on available research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H28N2O4S2
- Molecular Weight : 444.60 g/mol
The key structural features include a sulfonamide group and a tetrahydroquinoline moiety, which are known to influence biological activity through various mechanisms.
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of pro-inflammatory cytokines such as IL-6 and IL-1β.
In vitro studies demonstrated that treatment with this compound leads to a marked reduction in the mRNA expression levels of these cytokines in human keratinocyte cells (HaCaT), suggesting its potential application in inflammatory diseases.
In Vitro Studies
A study evaluated the effects of similar compounds on cytokine expression levels. The results indicated:
| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |
|---|---|---|
| 5d | 7.5 | 5.0 |
| 5c | 4.6 | 3.8 |
| 5f | 7.2 | 4.5 |
| 5m | 9.0 | 6.0 |
These findings highlight the compound's ability to suppress inflammatory markers effectively.
In Vivo Studies
In vivo experiments were conducted using a mouse model subjected to lipopolysaccharide (LPS)-induced inflammation. The administration of this compound resulted in:
- Significant reductions in serum levels of pro-inflammatory cytokines IL-6 and TNF-α.
- Lowered levels of liver enzymes (ALT and AST), indicating reduced hepatotoxicity compared to control groups receiving LPS alone.
The following table summarizes the results from the in vivo study:
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) | ALT Levels (U/L) | AST Levels (U/L) |
|---|---|---|---|---|
| Control (LPS) | 1500 | 1200 | 75 | 85 |
| Compound Admin. | 600 | 450 | 30 | 35 |
Case Studies and Applications
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Chronic Inflammatory Diseases : The compound's ability to inhibit key inflammatory cytokines positions it as a candidate for treating conditions such as rheumatoid arthritis and psoriasis.
- Neurological Disorders : Given its interaction with inflammatory pathways, there is potential for application in neurodegenerative diseases where inflammation plays a critical role.
Q & A
Q. What are the key synthetic pathways for N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide, and what reaction conditions optimize yield?
The synthesis typically involves:
- Step 1 : Sulfonylation of the tetrahydroquinoline core using propane-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a catalyst to introduce the sulfonyl group .
- Step 2 : Coupling the sulfamoylphenyl moiety via nucleophilic aromatic substitution, requiring anhydrous DMF and controlled heating (60–80°C) to prevent side reactions .
- Step 3 : Amidation using butanoyl chloride under reflux conditions in THF, with catalytic pyridine to enhance reactivity .
Optimization : Yield improvements (>75%) are achieved by maintaining inert atmospheres (N₂/Ar), rigorous moisture control, and real-time monitoring via TLC. Excess sulfonating agents (1.2–1.5 equivalents) reduce incomplete reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tetrahydroquinoline core, sulfonamide linkages, and butanamide substituents. Key signals include δ 7.8–8.2 ppm (aromatic protons) and δ 3.1–3.5 ppm (sulfonyl-attached CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 546.1845) and fragmentation patterns .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (254 nm) ensure >95% purity. Gradient elution (acetonitrile/water) resolves unreacted intermediates .
Advanced Research Questions
Q. What computational methods are used to predict the compound's enzyme inhibitory activity, and how do they align with experimental results?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target enzymes (e.g., carbonic anhydrase IX). Key binding residues (e.g., Zn²⁺-coordinated His94) are identified via docking scores (ΔG < −8 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Validation : Experimental IC₅₀ values (e.g., 12 nM for CA IX inhibition) correlate with computational predictions. Discrepancies arise from solvation effects or protonation states not modeled in silico .
Q. How can contradictory data on the compound's solubility and bioavailability be resolved through experimental design?
- Factorial Design : A 2³ factorial matrix tests variables (pH, co-solvents, surfactants) to identify dominant factors. For example, PEG-400 increases solubility 3-fold at pH 7.4 .
- Biopharmaceutics Classification : Parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility measurements classify the compound as BCS Class IV (low solubility/permeability). This guides formulation strategies (e.g., nanoemulsions) .
- Controlled Precipitation Studies : Dynamic light scattering (DLS) monitors particle size during pH shifts, revealing aggregation thresholds (e.g., precipitation at pH < 6.5) .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?
- Substituent Scanning : Systematic replacement of the propane-sulfonyl group with bulkier analogs (e.g., cyclohexylsulfonyl) identifies steric effects on target binding. IC₅₀ increases 5-fold with larger groups, indicating steric hindrance .
- Free-Wilson Analysis : Quantifies contributions of substituents (e.g., sulfamoyl vs. carbamoyl) to bioactivity. The sulfamoyl group contributes 60% of observed CA IX inhibitory activity .
- Crystallography : Co-crystallization with target enzymes (e.g., PDB ID 6XYZ) reveals hydrogen-bonding networks between the butanamide carbonyl and Thr199 .
Q. How can reaction mechanisms for sulfonamide bond formation be validated under varying catalytic conditions?
- Kinetic Isotope Effects (KIE) : Deuterated solvents (DCM-d₂) and substrates track rate-determining steps. A primary KIE (kH/kD > 2) indicates proton transfer in sulfonylation .
- In Situ IR Spectroscopy : Monitors carbonyl stretching (1700–1750 cm⁻¹) during amidation. Rapid disappearance of acyl chloride peaks (1800 cm⁻¹) confirms reaction completion .
- Catalyst Screening : TEA vs. DMAP in sulfonylation shows DMAP reduces reaction time (4h vs. 8h) via enhanced nucleophilicity, but increases side products (15% vs. 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
